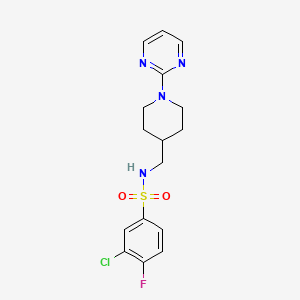

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzenesulfonamide core substituted with chloro and fluoro groups, along with a pyrimidinyl-piperidinyl moiety

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor, with nano-molar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from being activated by PI3K . This inhibits the downstream signaling through PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . PI3K then produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

Formation of the benzenesulfonamide core: This can be achieved through sulfonation reactions involving appropriate benzenesulfonyl chlorides.

Introduction of chloro and fluoro substituents: Halogenation reactions using reagents such as chlorine and fluorine sources.

Attachment of the pyrimidinyl-piperidinyl moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is functionalized with a pyrimidine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution reactions: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and fluoro positions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Aplicaciones Científicas De Investigación

3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound in drug discovery, particularly for designing inhibitors or modulators of specific biological targets.

Biological Studies: The compound’s interactions with enzymes or receptors can be studied to understand its potential therapeutic effects.

Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the piperidinyl moiety.

4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the chloro substituent.

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the fluoro substituent .

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the pyrimidinyl-piperidinyl moiety, provides a distinct profile that can be exploited in various research and industrial applications.

Actividad Biológica

3-Chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific tyrosine kinases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzenesulfonamide core substituted with a chloro and a fluoro group, alongside a pyrimidine-piperidine moiety. This unique arrangement is believed to enhance its binding affinity to target proteins involved in tumorigenesis.

Research indicates that this compound acts primarily as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. These receptors are crucial in cell signaling pathways that promote proliferation and survival in various cancers.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties across multiple cancer cell lines:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.87 | |

| HepG2 (Liver) | 1.75 | |

| A549 (Lung) | 12.91 | |

| HCT116 (Colorectal) | 9.46 |

The compound's selectivity index was notably higher than that of standard treatments like 5-Fluorouracil, suggesting a favorable therapeutic profile.

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound. For example, animal models treated with doses ranging from 2 mg/kg showed significant tumor regression without acute toxicity, indicating a promising safety profile for further development .

Case Study 1: Lung Cancer

In a preclinical study focusing on lung cancer, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls. The mechanism was attributed to the inhibition of EGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Case Study 2: Breast Cancer

Another study investigated the effects on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to enhanced caspase activity, suggesting an induction of apoptosis. Furthermore, it was observed that the compound significantly reduced the migratory capacity of these cells, hinting at potential anti-metastatic properties .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has an oral bioavailability of approximately 31.8% after administration at 10 mg/kg. The clearance rate was reported at 82.7 mL/h/kg, which is considered moderately high but acceptable for therapeutic use .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN4O2S/c17-14-10-13(2-3-15(14)18)25(23,24)21-11-12-4-8-22(9-5-12)16-19-6-1-7-20-16/h1-3,6-7,10,12,21H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTDNUWDKNVELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.